molecular formula C8H9ClN2O B040247 4-chloro-N,N-dimethylpyridine-2-carboxamide CAS No. 114780-06-2

4-chloro-N,N-dimethylpyridine-2-carboxamide

Cat. No. B040247
M. Wt: 184.62 g/mol
InChI Key: UIYJJRGPGYNXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Chloro-N,N-dimethylpyridine-2-carboxamide involves various methods, including the reaction of methyl amine, n-butylamine, and isopropylamine with 4-chloropyridine-2-carboxylic acid methyl ester. This ester is obtained from 2-pyridine-carboxylic acid through chlorination and esterification, using NaBr as a catalyst and further post-treated by vacuum distillation. The structures of the synthesized compounds are confirmed by IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds structurally related to 4-chloro-N,N-dimethylpyridine-2-carboxamide, have shown significant antitumor activity. These compounds have been studied for their potential in creating new antitumor drugs and synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Neuroprotective and Cognitive Enhancing Effects

Research on structural analogs based on pyrrolidin-2-one pharmacophore, similar to 4-chloro-N,N-dimethylpyridine-2-carboxamide, has indicated their potential in facilitating memory processes and attenuating cognitive function impairment. These findings underscore the importance of these compounds in developing treatments for conditions associated with cognitive decline (Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M., 2015).

Environmental Applications

Studies have also focused on environmental impacts, including the toxicity and mutagenicity of herbicides like 2,4-D, which shares structural similarities with 4-chloro-N,N-dimethylpyridine-2-carboxamide. These investigations provide insights into the ecological and health implications of such chemicals (Zuanazzi, N. R., Ghisi, N. C., & Oliveira, E. C., 2020).

Food Safety and Chemistry

In the context of food safety, acrylamide research has gained prominence. Acrylamide, an alpha,beta-unsaturated reactive molecule used industrially, has been extensively studied for its effects in cells, tissues, animals, and humans due to its presence in foods formed during processing. These studies contribute to a broader understanding of food chemistry and the safety of food contaminants (Friedman, M., 2003).

Biopolymer Research

Research on the chemical modification of biopolymers like xylan indicates potential applications for derivatives of 4-chloro-N,N-dimethylpyridine-2-carboxamide. Such studies highlight the importance of these compounds in creating new materials with specific properties for applications in drug delivery and tissue engineering (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Safety And Hazards

4-chloro-N,N-dimethylpyridine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

As a chemical used for research and development, the future directions of 4-chloro-N,N-dimethylpyridine-2-carboxamide will likely depend on the results of ongoing and future studies .

properties

IUPAC Name

4-chloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJJRGPGYNXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407042
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethylpyridine-2-carboxamide

CAS RN

114780-06-2
Record name 4-Chloro-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N,N-dimethylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-pyridine-2-carbonyl chloride (1 eq) in dichloromethane was cooled to 0° C., whereupon triethylamine (2 eq) was added followed by dimethylamine (2 eq, 2M solution in THF). The solution was allowed to warm to room temperature and let stir overnight. It was then washed with 1M NaOH. The separated organic layer is dried over MgSO4, filtered, and concentrated to yield the desired product. HPLC, 1.82 min; MS: MH+=185.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.